molecular formula C19H22N4O3S2 B2573077 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034510-23-9

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2573077
CAS No.: 2034510-23-9
M. Wt: 418.53
InChI Key: WOSKGDYLWNGTDY-UHFFFAOYSA-N
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Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a high-purity chemical compound offered for research and development purposes. This complex molecule features a hybrid structure combining a substituted piperidine ring, a 2,2-dioxidobenzo[c][1,2,5]thiadiazole (benzothiadiazole) moiety, and a 2-(methylthio)pyridinyl group, all linked through a methanone functional group. The integration of a sulfonamide (as the dioxide) within the benzothiadiazole unit is a key structural feature of interest . Compounds with such multifaceted heterocyclic architectures are frequently investigated in medicinal chemistry for their potential to interact with biological targets. The distinct pharmacophores present in this molecule suggest it may be of significant value as a key intermediate or a novel scaffold in drug discovery programs, particularly for research focused on central nervous system (CNS) disorders, oncology, or other therapeutic areas . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are areas for researchers to determine. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with all applicable regulations.

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-21-16-7-3-4-8-17(16)23(28(21,25)26)14-9-12-22(13-10-14)19(24)15-6-5-11-20-18(15)27-2/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSKGDYLWNGTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone , identified by CAS number 2034508-61-5, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S, with a molecular weight of 443.5 g/mol. Its structure includes a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in pharmaceuticals and agrochemicals due to their pharmacological properties.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₅S
Molecular Weight443.5 g/mol
CAS Number2034508-61-5

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the activity of similar thiadiazole derivatives against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations (IC50 values) .

Anticancer Potential

Compounds with piperidine and thiadiazole structures have shown promise in cancer research. A review of piperidine derivatives indicated that they possess therapeutic efficacy against various cancer types due to their ability to interact with multiple biological targets . The specific compound under discussion has not been extensively studied in clinical settings, but its structural components suggest potential anticancer activity that warrants further investigation.

Case Studies and Research Findings

  • Synthesis and Screening : A study synthesized various piperidine derivatives and screened them for biological activity, including analgesic and antifungal effects. The results indicated that certain modifications to the piperidine structure enhanced biological efficacy .
  • Antimicrobial Activity : Another research focused on the synthesis of thiadiazole derivatives showed promising results against resistant strains of bacteria. The incorporation of methylthio groups was noted to enhance the antimicrobial potency of these compounds .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit good metabolic stability and bioavailability, which are critical for therapeutic applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiadiazole structures exhibit notable anticancer activities. For instance, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Studies show that certain derivatives can effectively inhibit the growth of various bacteria and fungi at low concentrations. The antimicrobial action is generally attributed to the disruption of microbial cell wall synthesis and interference with essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the piperidine and pyridine substituents via nucleophilic substitution or coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study focused on a series of thiadiazole derivatives showed promising anticancer activity against various cell lines. The compound under investigation exhibited significant cytotoxicity in vitro, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against gram-positive and gram-negative bacterial strains. The results indicated that certain compounds displayed superior activity against gram-positive bacteria, highlighting their potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogs sharing structural motifs such as sulfur-containing heterocycles, piperidine derivatives, or pyridine-based systems.

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Functional Groups Reported Bioactivity Reference
Target Compound Benzo[c][1,2,5]thiadiazole dioxide Piperidine, methylthio-pyridine Not yet fully characterized N/A
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione Pyridine, thione Antimicrobial, enzyme inhibition
Thiosemicarbazones Thiosemicarbazide backbone Aromatic aldehydes, thioamide Anticancer, antiviral
Glucoraphanin/Sulforaphane Isothiocyanate derivatives Sulfur-glucoside (glucoraphanin) Anti-inflammatory, cartilage protection

Key Observations:

Sulfur-Containing Heterocycles : The target compound’s benzo[c][1,2,5]thiadiazole dioxide shares electronic similarities with oxadiazole-thiones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione), which exhibit antimicrobial activity via thiol group interactions . However, the sulfone group in the target compound may reduce redox reactivity compared to thiones or thiols.

Piperidine and Pyridine Moieties: Piperidine rings are common in bioactive molecules (e.g., antipsychotics, kinase inhibitors) due to their conformational flexibility.

Methylthio vs. Isothiocyanate Functionality : Unlike sulforaphane (an isothiocyanate from broccoli), the methylthio group in the target compound is less reactive but could still participate in hydrophobic interactions or act as a hydrogen bond acceptor .

Q & A

Basic: What are the optimal synthetic routes for preparing (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur-based reagents under controlled temperatures (60–80°C) .
  • Step 2: Functionalization of the piperidine ring, often using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts .
  • Step 3: Introduction of the 2-(methylthio)pyridinyl group via thioetherification or Suzuki-Miyaura cross-coupling .
    Key Parameters:
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .
  • Purification via HPLC or column chromatography to isolate intermediates .

Basic: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., methyl groups on thiadiazole at δ 2.4–2.6 ppm) .
    • HRMS: Validate molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₅N₄O₃S₂) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
  • X-ray Crystallography: Resolve steric interactions (e.g., piperidine-thiadiazole dihedral angles) .

Advanced: How can reaction conditions be optimized to address low yields during piperidine-thiadiazole coupling?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Temperature Modulation: Conduct reactions at 0–5°C to suppress side products (e.g., over-alkylation) .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • In Situ Monitoring: Employ TLC or FTIR to track intermediate formation and adjust stoichiometry .

Advanced: What computational methods are suitable for predicting the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like kinase domains or GPCRs .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling: Corolate electronic parameters (e.g., HOMO/LUMO energies) with activity data from analogs .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies may arise from polymorphic forms or solvent impurities. Mitigation steps:

  • Standardized Protocols: Use USP-class solvents and equilibrate samples at 25°C for 24 hours .
  • Powder XRD: Identify crystalline vs. amorphous forms affecting solubility .
  • Hansen Solubility Parameters: Calculate HSPiP values to predict optimal solvents (e.g., logP ~2.5 suggests moderate lipophilicity) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Analog Design: Systematically vary substituents (e.g., methylthio → ethylthio on pyridine) .
  • Biological Assays: Test against panels (e.g., NCI-60 cancer cell lines) to quantify IC₅₀ shifts .
  • Data Analysis: Use PCA or cluster analysis to link structural features (e.g., logD, polar surface area) to activity .

Table: Key Structural Features and Biological Implications

Structural Feature Potential Impact on Activity Evidence Source
Benzo[c][1,2,5]thiadiazole coreEnhances π-π stacking with target proteins
Piperidine ringImproves solubility and bioavailability
2-(Methylthio)pyridine moietyModulates electron density for target binding

Advanced: How to address challenges in detecting degradation products under accelerated stability studies?

Methodological Answer:

  • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light to simulate stress conditions .
  • LC-MS/MS: Use high-resolution Q-TOF to identify degradation fragments (e.g., sulfoxide formation from methylthio group) .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard storage .

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